molecular formula C23H24ClN3O3S2 B2654729 3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,4-dimethylphenyl)thiophene-2-carboxamide CAS No. 1226431-67-9

3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,4-dimethylphenyl)thiophene-2-carboxamide

Cat. No.: B2654729
CAS No.: 1226431-67-9
M. Wt: 490.03
InChI Key: MCQMBBOIEMMDEC-UHFFFAOYSA-N
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Description

3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,4-dimethylphenyl)thiophene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiophene ring, a piperazine moiety, and a sulfonyl group

Preparation Methods

The synthesis of 3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,4-dimethylphenyl)thiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. The synthetic route generally includes:

    Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, often using 2-chlorophenyl derivatives.

    Sulfonylation: The sulfonyl group is added through sulfonyl chloride reagents in the presence of a base.

    Amidation: The final step involves the coupling of the thiophene carboxylic acid with the amine group of the piperazine derivative, typically using coupling agents like EDCI or DCC.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated synthesis platforms to scale up the process efficiently.

Chemical Reactions Analysis

3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,4-dimethylphenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.

    Hydrolysis: Acidic or basic hydrolysis can cleave the amide bond, yielding the corresponding carboxylic acid and amine.

The major products formed from these reactions depend on the specific conditions and reagents used, but typically include oxidized or reduced derivatives, substituted piperazines, and hydrolyzed fragments.

Scientific Research Applications

3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,4-dimethylphenyl)thiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Pharmacology: The compound is studied for its interactions with various biological targets, including receptors and enzymes, to understand its pharmacokinetics and pharmacodynamics.

    Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound is used as a tool to study cellular pathways and mechanisms, particularly those involving signal transduction and gene expression.

Mechanism of Action

The mechanism of action of 3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,4-dimethylphenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. It is known to bind to certain receptors, modulating their activity and influencing downstream signaling pathways. The compound may also inhibit or activate enzymes, altering metabolic processes within cells. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

When compared to similar compounds, 3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,4-dimethylphenyl)thiophene-2-carboxamide stands out due to its unique combination of functional groups. Similar compounds include:

    3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide: Lacks the dimethyl substitution on the phenyl ring.

    3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-methylphenyl)thiophene-2-carboxamide: Has a single methyl group on the phenyl ring.

    3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,5-dimethylphenyl)thiophene-2-carboxamide: Features different methyl substitution patterns on the phenyl ring.

Properties

IUPAC Name

3-[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl-N-(3,4-dimethylphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O3S2/c1-16-7-8-18(15-17(16)2)25-23(28)22-21(9-14-31-22)32(29,30)27-12-10-26(11-13-27)20-6-4-3-5-19(20)24/h3-9,14-15H,10-13H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCQMBBOIEMMDEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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